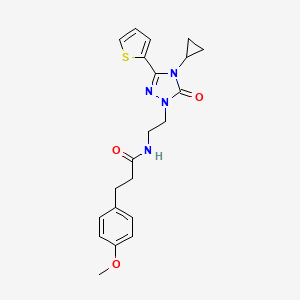

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

CAS No.: 1448077-93-7

Cat. No.: VC5139528

Molecular Formula: C21H24N4O3S

Molecular Weight: 412.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448077-93-7 |

|---|---|

| Molecular Formula | C21H24N4O3S |

| Molecular Weight | 412.51 |

| IUPAC Name | N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |

| Standard InChI | InChI=1S/C21H24N4O3S/c1-28-17-9-4-15(5-10-17)6-11-19(26)22-12-13-24-21(27)25(16-7-8-16)20(23-24)18-3-2-14-29-18/h2-5,9-10,14,16H,6-8,11-13H2,1H3,(H,22,26) |

| Standard InChI Key | LQVMFUJVUJXXMK-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a 1,2,4-triazole ring fused to a cyclopropyl group at position 4 and a thiophene moiety at position 3. A propanamide side chain, substituted with a 4-methoxyphenyl group, is attached via an ethyl linker to the triazole’s nitrogen at position 1 . Key structural attributes include:

-

Triazole core: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen-bonding capabilities and metabolic stability .

-

Cyclopropyl group: Enhances steric hindrance, potentially improving pharmacokinetic properties.

-

Thiophene: A sulfur-containing aromatic ring that may influence electronic interactions with biological targets.

-

4-Methoxyphenylpropanamide: Introduces hydrophobicity and potential π-π stacking interactions.

Table 1: Molecular Properties

Spectroscopic Characterization

PubChem data provide computed descriptors such as the InChIKey (LQVMFUJVUJXXMK-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4) . The topological polar surface area (102 Ų) and XLogP3 value (3.0) suggest moderate hydrophilicity and lipophilicity, respectively .

Synthesis and Characterization

Synthetic Pathways

While explicit details for this compound are scarce, VulcanChem outlines a multi-step approach typical for 1,2,4-triazole derivatives:

-

Triazole ring formation: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives.

-

Functionalization: Introduction of the cyclopropyl group via nucleophilic substitution or cycloaddition.

-

Side-chain attachment: Coupling the ethylpropanamide moiety using carbodiimide-mediated amidation.

Microwave-assisted synthesis, noted in recent triazole research, could improve yield and reduce reaction times .

Purification and Analytical Data

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity and structural integrity. The compound’s exact mass (412.1569 Da) and monoisotopic mass align with its molecular formula .

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 9 | |

| Bioavailability Score | 0.55 (estimated) |

Comparative Analysis with Analogues

Compounds like fluconazole (a triazole antifungal) share the triazole core but lack the cyclopropyl-thiophene motif. This structural divergence may confer unique target selectivity or reduced off-target effects .

Computational and Physicochemical Properties

ADMET Profiling

-

Absorption: Predicted intestinal absorption is moderate due to mixed hydrophilicity.

-

Metabolism: Susceptible to hepatic oxidation via CYP3A4, given the triazole and thiophene motifs .

-

Toxicity: No acute toxicity data exist, but structural analogs show low cytotoxicity in vitro.

Future Directions

Research Priorities

-

In vitro screening: Evaluate antimicrobial and anti-inflammatory activity against model organisms.

-

Structural optimization: Modify the cyclopropyl or methoxyphenyl groups to enhance potency.

-

Crystallography: Resolve the compound’s 3D structure to identify binding motifs.

Industrial Applications

Beyond pharmaceuticals, this compound’s thermal stability (inferred from triazole analogs) could merit exploration in agrochemicals or polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume